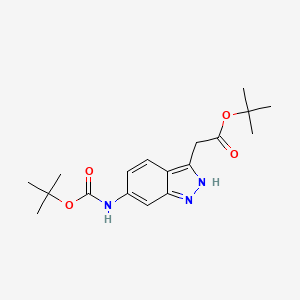
(6-tert-Butoxycarbonylamino-1H-indazol-3-yl)-acetic acid tert-butyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6-tert-Butoxycarbonylamino-1H-indazol-3-yl)-acetic acid tert-butyl ester is a complex organic compound that features a tert-butoxycarbonyl-protected amino group and an indazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (6-tert-Butoxycarbonylamino-1H-indazol-3-yl)-acetic acid tert-butyl ester typically involves multiple steps. One common approach is to start with the indazole core, which is then functionalized to introduce the tert-butoxycarbonyl-protected amino group and the acetic acid tert-butyl ester moiety. The reaction conditions often involve the use of coupling reagents and protecting groups to ensure selective reactions and high yields .
Industrial Production Methods
Industrial production of this compound may utilize flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to improved yields and reduced waste.
Análisis De Reacciones Químicas
Types of Reactions
(6-tert-Butoxycarbonylamino-1H-indazol-3-yl)-acetic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the indazole ring or other parts of the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction can lead to more saturated derivatives.
Aplicaciones Científicas De Investigación
(6-tert-Butoxycarbonylamino-1H-indazol-3-yl)-acetic acid tert-butyl ester has several scientific research applications:
Biology: The compound’s structural features make it useful in the study of enzyme interactions and protein-ligand binding.
Mecanismo De Acción
The mechanism of action of (6-tert-Butoxycarbonylamino-1H-indazol-3-yl)-acetic acid tert-butyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved often include signal transduction mechanisms and metabolic processes .
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: This compound shares the tert-butyl ester and indazole features but differs in its additional functional groups.
tert-Butyloxycarbonyl-protected amino acids: These compounds are similar in having the tert-butoxycarbonyl-protected amino group but differ in their core structures.
Propiedades
Fórmula molecular |
C18H25N3O4 |
|---|---|
Peso molecular |
347.4 g/mol |
Nombre IUPAC |
tert-butyl 2-[6-[(2-methylpropan-2-yl)oxycarbonylamino]-2H-indazol-3-yl]acetate |
InChI |
InChI=1S/C18H25N3O4/c1-17(2,3)24-15(22)10-14-12-8-7-11(9-13(12)20-21-14)19-16(23)25-18(4,5)6/h7-9H,10H2,1-6H3,(H,19,23)(H,20,21) |
Clave InChI |
XNQKSNOIGQAGOH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)CC1=C2C=CC(=CC2=NN1)NC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4-Chlorophenyl)methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12275712.png)
![N-(propan-2-yl)-1,4-dioxaspiro[4.5]decan-8-amine](/img/structure/B12275723.png)
![4-{[1-(2-Bromobenzenesulfonyl)piperidin-4-yl]methoxy}-3-methylpyridine](/img/structure/B12275731.png)
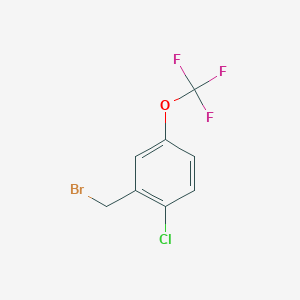
![3-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B12275738.png)
![Imidazo[1,2-a]pyridine-2-carboxylicacid,3-amino-8-chloro-6-(trifluoromethyl)-,ethylester](/img/structure/B12275749.png)
![4-{4-[(3,4-difluorophenyl)methyl]piperazin-1-yl}-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B12275752.png)
![2-[(1S,9R,11R,12R)-14-methyl-2-oxa-10,14,17-triazatetracyclo[7.7.1.0^{1,12}.0^{3,8}]heptadeca-3,5,7-trien-11-yl]phenol](/img/structure/B12275754.png)
![tert-butyl 5-((ethoxycarbonyl)Methyl)-9-broMo-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxylate](/img/structure/B12275756.png)
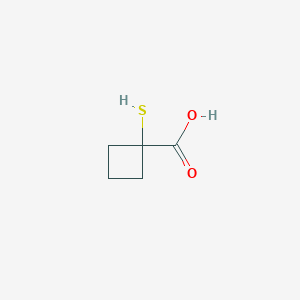
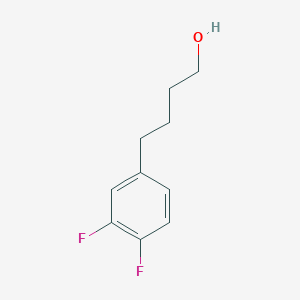
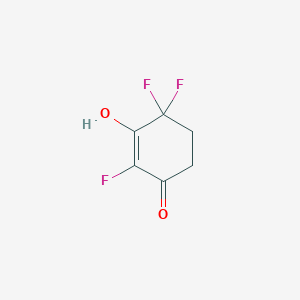
![4-(4-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B12275770.png)
![(E)-N-[2-(4-Chlorophenyl)ethenyl]morpholine](/img/structure/B12275771.png)
